molecular formula C13H17BrO3 B13583817 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B13583817
M. Wt: 301.18 g/mol
InChI Key: IWFMTMWTHFOCIY-UHFFFAOYSA-N
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Description

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound belonging to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves several steps, typically starting with the preparation of the benzoxepine core. The synthetic route may include the following steps:

    Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom at the 8th position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: The methoxyethoxy group can be introduced through etherification reactions using suitable reagents and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine include other benzoxepine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C13H17BrO3/c1-15-7-8-17-12-3-2-6-16-13-9-10(14)4-5-11(12)13/h4-5,9,12H,2-3,6-8H2,1H3

InChI Key

IWFMTMWTHFOCIY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCOC2=C1C=CC(=C2)Br

Origin of Product

United States

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